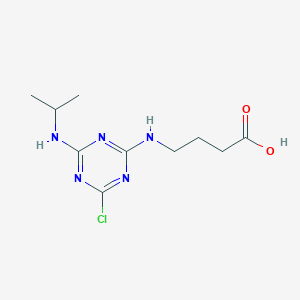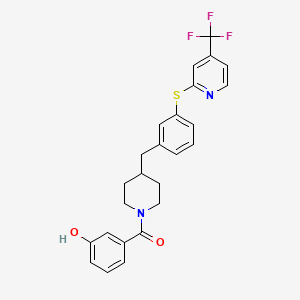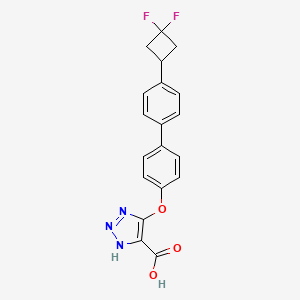
Enpp-1-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Enpp-1-IN-19 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers and may not be publicly available. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Enpp-1-IN-19 primarily undergoes hydrolysis reactions, specifically inhibiting the hydrolysis of cGAMP by ENPP1 . This inhibition enhances anti-PD-L1 responses and boosts STING-mediated type I interferon responses .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various intermediate compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major product formed from the reaction of this compound with ENPP1 is the inhibition of cGAMP hydrolysis, leading to increased levels of cGAMP and enhanced immune responses .
Wissenschaftliche Forschungsanwendungen
Enpp-1-IN-19 has several scientific research applications, particularly in the fields of immunology and oncology. It has shown promise in enhancing anti-tumor immunity by boosting STING-mediated type I interferon responses and inducing immune memory . This compound is also being investigated for its potential use in combination therapies with immune checkpoint inhibitors and radiotherapy to improve clinical outcomes in cancer treatment .
Wirkmechanismus
Enpp-1-IN-19 exerts its effects by inhibiting the enzymatic activity of ENPP1, which is responsible for the hydrolysis of cGAMP. By blocking this hydrolysis, this compound increases the levels of cGAMP, which in turn activates the STING pathway. This activation leads to the transcription of interferon genes and other cytokines, enhancing the immune response against tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Enpp-1-IN-19 in their mechanism of action and therapeutic potential. These include:
Uniqueness of this compound
This compound stands out due to its high potency in inhibiting cGAMP hydrolysis (IC50 of 68 nM) and its ability to enhance anti-PD-L1 responses and STING-mediated type I interferon responses . This makes it a promising candidate for combination therapies in cancer treatment, potentially improving clinical outcomes and preventing tumor recurrence .
Eigenschaften
Molekularformel |
C16H16N4O3S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-methyl-1-oxo-4-[[4-(sulfamoylamino)phenyl]methyl]phthalazine |
InChI |
InChI=1S/C16H16N4O3S/c1-20-16(21)14-5-3-2-4-13(14)15(18-20)10-11-6-8-12(9-7-11)19-24(17,22)23/h2-9,19H,10H2,1H3,(H2,17,22,23) |
InChI-Schlüssel |
ZBMUKGSKMVACJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=C(C=C3)NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)





![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)



